
3,5-Dimethyl-4-P-tolylsulfanyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethyl-4-P-tolylsulfanyl-1H-pyrazole: is an organic compound with the molecular formula C12H14N2S . It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of two methyl groups at positions 3 and 5, and a P-tolylsulfanyl group at position 4. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-4-P-tolylsulfanyl-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. One common method is the reaction of 3,5-dimethyl-1H-pyrazole-4-thiol with P-tolyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. The choice of solvents, catalysts, and purification methods are tailored to ensure cost-effectiveness and environmental compliance .
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Dimethyl-4-P-tolylsulfanyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the P-tolylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring of the P-tolyl group, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding reduced pyrazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
Chemistry: 3,5-Dimethyl-4-P-tolylsulfanyl-1H-pyrazole is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antimicrobial properties .
Medicine: The compound is investigated for its potential therapeutic applications, including as an anti-cancer agent, due to its ability to interact with specific molecular targets in cancer cells .
Industry: In the agrochemical industry, pyrazole derivatives are used as key intermediates in the synthesis of pesticides and herbicides .
Mécanisme D'action
The mechanism of action of 3,5-Dimethyl-4-P-tolylsulfanyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. For example, in anti-cancer research, it may inhibit the activity of kinases or other proteins involved in cell proliferation and survival pathways .
Comparaison Avec Des Composés Similaires
3,5-Dimethyl-1H-pyrazole: Lacks the P-tolylsulfanyl group, making it less versatile in functionalization.
4-Phenyl-3,5-dimethyl-1H-pyrazole: Contains a phenyl group instead of a P-tolylsulfanyl group, affecting its reactivity and biological activity.
3,5-Dimethyl-4-(methylthio)-1H-pyrazole: Contains a methylthio group instead of a P-tolylsulfanyl group, influencing its chemical properties.
Uniqueness: 3,5-Dimethyl-4-P-tolylsulfanyl-1H-pyrazole is unique due to the presence of the P-tolylsulfanyl group, which provides additional sites for chemical modification and enhances its potential biological activity. This makes it a valuable compound in both synthetic and medicinal chemistry .
Propriétés
IUPAC Name |
3,5-dimethyl-4-(4-methylphenyl)sulfanyl-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S/c1-8-4-6-11(7-5-8)15-12-9(2)13-14-10(12)3/h4-7H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMKFXZYJZRTGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(NN=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
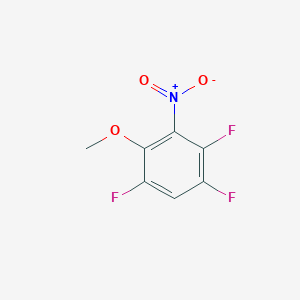
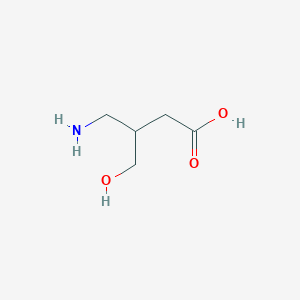
![2-[1-[(4-Bromophenyl)methyl]indol-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2575692.png)
![N-acetyl-N-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl]acetamide](/img/structure/B2575694.png)

![5,6-dichloro-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2575698.png)
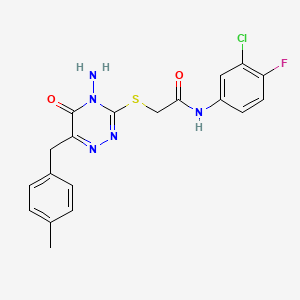
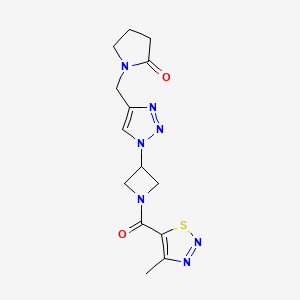
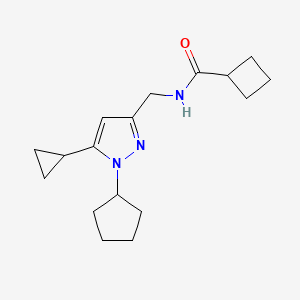
![(5-bromofuran-2-yl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2575702.png)


![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2575708.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-2-(pyridin-2-yl)quinoline-4-carboxamide](/img/structure/B2575711.png)
